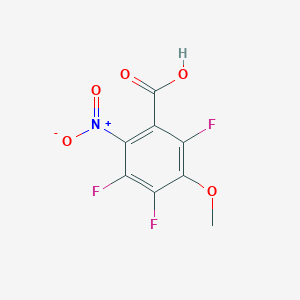

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid

Overview

Description

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is a chemical compound with the molecular formula C8H4F3NO5 . It readily forms organotin (IV) complexes .

Synthesis Analysis

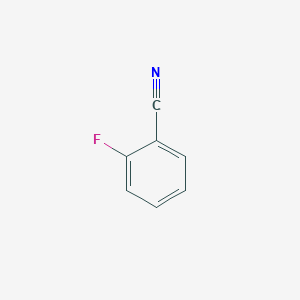

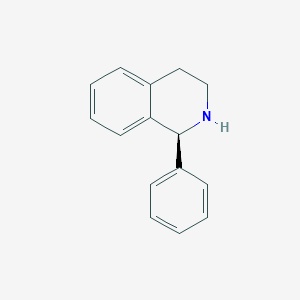

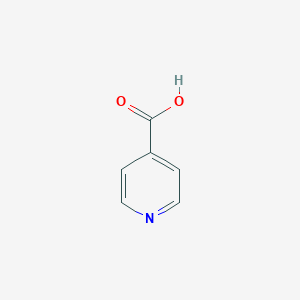

This compound may be used as a precursor for the preparation of quinolone derivatives . It can also be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and triaqua (1,10-phenanthroline-κ2N, N′) (2, 4, 5-trifluoro-3-methoxybenzoato-κO1) cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate .Molecular Structure Analysis

The molecular weight of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is 251.12 g/mol . The SMILES string representation of this compound is COc1c(F)c(F)cc(C(O)=O)c1F .Chemical Reactions Analysis

As mentioned earlier, 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid readily forms organotin (IV) complexes . It can also be used in the synthesis of various derivatives .Physical And Chemical Properties Analysis

The melting point of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid is between 105-112 °C . More detailed physical and chemical properties were not found in the retrieved documents.Scientific Research Applications

Organotin (IV) Complexes

“2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid” readily forms organotin (IV) complexes . Organotin compounds have a wide range of applications, including as catalysts, biocides, and stabilizers for PVC plastics.

Precursor for Quinolone Derivatives

This compound may be used as a precursor for the preparation of quinolone derivatives . Quinolones are a type of antibiotic, and new derivatives could potentially lead to more effective treatments for bacterial infections.

Synthesis of 1-(Carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

“2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid” can be used to synthesize 1-(carboxymethyl)-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . This compound could have potential applications in medicinal chemistry.

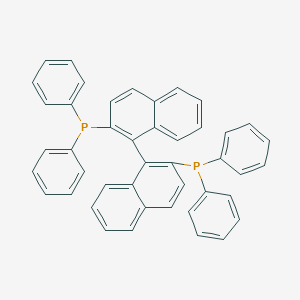

Synthesis of Triaqua (1,10-phenanthroline-κ 2N, N′ ) (2, 4, 5-trifluoro-3-methoxybenzoato-κO 1) Cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate

This compound can also be used to synthesize triaqua (1,10-phenanthroline-κ 2N, N′ ) (2, 4, 5-trifluoro-3-methoxybenzoato-κO 1) cobalt (II) 2, 4, 5-trifluoro-3-methoxybenzoate . This complex could have potential applications in coordination chemistry.

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound readily forms organotin (iv) complexes , which suggests that it may interact with organotin proteins or enzymes in biological systems.

Mode of Action

The presence of the nitro group in the compound suggests that it might undergo a charge-transfer complex formation , where an electron is transferred from an electron-rich molecule (donor) to an electron-poor molecule (acceptor).

Biochemical Pathways

It’s known that this compound is used as a precursor for the preparation of quinolone derivatives , which are often involved in various biochemical pathways, including DNA synthesis and bacterial growth inhibition.

Result of Action

Given its use as a precursor for quinolone derivatives , it may contribute to the therapeutic effects of these compounds, such as antibacterial activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid. For instance, dust formation should be avoided, and adequate ventilation should be ensured . Also, contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name |

2,4,5-trifluoro-3-methoxy-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c1-17-7-3(9)2(8(13)14)6(12(15)16)4(10)5(7)11/h1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDZIIULBYARTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1F)F)[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90618259 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

CAS RN |

149707-41-5 | |

| Record name | 2,4,5-Trifluoro-3-methoxy-6-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90618259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis(10-hydroxybenzo[H]quinolinato)beryllium](/img/structure/B118702.png)

![3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene](/img/structure/B118709.png)